3-Methylcatechol
Overview
Description
3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂. It is a white solid and one of the isomers of methylbenzenediol. This compound is structurally related to lignans and contributes to the aerosol generated by the combustion of wood .
Mechanism of Action
Target of Action
3-Methylcatechol, an organic compound with the formula CH3C6H3(OH)2 , is one of the isomers of methylbenzenediol . It primarily targets enzymes involved in the degradation of aromatic compounds. The enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase uses 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate and NAD+ to produce this compound .
Mode of Action
The mode of action of this compound involves its interaction with enzymes such as catechol 1,2-dioxygenase. These enzymes oxidize this compound according to both the intradiol and extradiol cleavage patterns . This interaction results in the cleavage of the aromatic ring, which is a crucial step in the degradation of aromatic compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the degradation of aromatic compounds. The compound is a key intermediate in these pathways, contributing to the breakdown of complex aromatic structures into simpler molecules . The major pathways related to aromatic degradation include benzoate (or methylbenzoate) degradation to catechol (or methylcatechol), catechol ortho-cleavage, and catechol meta-cleavage .
Result of Action
The result of this compound’s action is the breakdown of aromatic compounds into simpler molecules. This process is crucial for the degradation of complex organic compounds in the environment .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound contributes to the aerosol generated by the combustion of wood . Additionally, the activity of the enzymes that interact with this compound can be influenced by factors such as temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
3-Methylcatechol interacts with several enzymes and proteins. The enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase uses 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate and NAD+ to produce this compound, NADH, and CO2 . The isofunctional enzymes of catechol 1,2-dioxygenase from species of Acinetobacter, Pseudomonas, Nocardia, Alcaligenes, and Corynebacterium oxidize this compound according to both the intradiol and extradiol cleavage patterns .
Cellular Effects
It is known that catechol derivatives, including this compound, have antiviral properties . The viral inhibition ability of these compounds is affected by the structure and position of the substituent group attached to the aromatic skeleton .
Molecular Mechanism
The molecular mechanism of this compound is primarily through its interactions with enzymes. As mentioned earlier, it is a substrate for the enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase . It is also a substrate for catechol 1,2-dioxygenase, which can oxidize this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the enzyme 1,2-dihydroxy-6-methylcyclohexa-3,5-dienecarboxylate dehydrogenase . It is also a substrate for catechol 1,2-dioxygenase .
Preparation Methods
Chemical Reactions Analysis
3-Methylcatechol undergoes various types of chemical reactions, including:
Reduction: Although less common, reduction reactions can modify the hydroxyl groups.
Substitution: The hydroxyl groups in this compound can participate in substitution reactions, often leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like nitric acid and hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Methylcatechol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of polymers and dyes.
Medicine: Research has explored its potential as an antioxidant and its role in metabolic pathways.
Industry: It is used as a stabilizer for polymers, protecting them from light and oxidative damage.
Comparison with Similar Compounds
3-Methylcatechol is unique due to its specific structural motif, which is rare in natural products. Similar compounds include:
Catechol: Lacks the methyl group present in this compound.
4-Methylcatechol: Has the methyl group in a different position on the benzene ring.
2,3-Dihydroxytoluene: Another isomer with similar properties but different structural arrangement.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methylbenzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060071 | |
Record name | 3-Methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488-17-5 | |
Record name | 3-Methylcatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=488-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylcatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-methyl-benzene-1,2-diol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03454 | |
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Record name | 3-methylcatechol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66523 | |
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Record name | 1,2-Benzenediol, 3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1,2-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-METHYLCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HUZ4Q9R8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-Methylcatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301753 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-methylcatechol relevant in bioremediation?
A: this compound is a key intermediate in the microbial degradation of several aromatic compounds, including toluene and some nitroaromatics. Understanding its formation and further breakdown helps us understand how microorganisms detoxify polluted environments. [, , , , , ]
Q2: How do bacteria degrade 2-nitrotoluene, and what is this compound's role in this process?
A: Bacteria like Pseudomonas sp. strain JS42 can use 2-nitrotoluene as their sole carbon and energy source. They employ a three-component enzyme system, 2-nitrotoluene 2,3-dioxygenase, to initiate the degradation. This enzyme adds two oxygen atoms to 2-nitrotoluene, leading to the formation of this compound and the release of nitrite. [, ]
Q3: What is unique about the degradation of 3-nitrotoluene by Rhodococcus sp. strain ZWL3NT?
A: Unlike previously studied nitroarene dioxygenases originating from Gram-negative bacteria, Rhodococcus sp. strain ZWL3NT, a Gram-positive bacterium, utilizes a unique Bph-like nitroarene dioxygenase. This enzyme specifically hydroxylates 3-nitrotoluene at the 2,3 positions of the benzene ring, producing this compound exclusively. [] This is distinct from other dioxygenases that might form 4-methylcatechol or a mixture of both isomers.
Q4: Can bacteria degrade mixtures of chloro- and methyl-substituted aromatic compounds?
A: Yes, some bacteria, like Pseudomonas sp. strain JS6, can degrade mixtures of such compounds. While the simultaneous degradation is often hindered due to incompatible catabolic pathways, strain JS6 induces a modified ortho ring fission pathway when exposed to mixtures like toluene and chlorobenzene. This allows the degradation of both 3-chlorocatechol and this compound. []
Q5: What makes 2-chlorotoluene degradation challenging for bacteria?
A: 2-Chlorotoluene degradation via dioxygenation poses a challenge due to the nature of its breakdown products. The chloromethylcatechols formed, particularly 3-chloro-4-methylcatechol, are converted into specific chloromethylmuconolactones. The structure of these lactones prevents their dehalogenation by typical chloromuconate cycloisomerases, hindering the complete mineralization of 2-chlorotoluene through established ortho-cleavage pathways. []
Q6: How does the presence of 4-isopropylcatechol affect bacterial growth on phenylethane-p-sulphonate?
A: While an Alcaligenes sp. can utilize phenylethane-p-sulphonate as a carbon and energy source, 4-isopropylcatechol inhibits its catechol 2,3-dioxygenase. This inhibition leads to the accumulation of 4-ethylcatechol in the culture medium. []
Q7: What enzymes are involved in the breakdown of this compound?
A: The key enzyme is catechol 2,3-dioxygenase, which breaks the aromatic ring. The resulting product is further processed by enzymes like 2-hydroxymuconate semialdehyde hydrolase and 2-hydroxymuconate semialdehyde dehydrogenase. [, , , , ]
Q8: Is the degradation of this compound always via the meta-cleavage pathway?
A: While the meta-cleavage pathway is common, some bacteria, like Pseudomonas sp. strain JS6, can utilize both the catechol 1,2- and 2,3-dioxygenases for this compound degradation. This metabolic flexibility allows them to handle mixtures of chloro- and methylaromatic compounds more effectively. []
Q9: How does the substrate specificity of catechol 1,2-dioxygenase from different bacteria vary?
A: While many bacterial catechol 1,2-dioxygenases exhibit intradiol and extradiol cleavage activity towards this compound, there are exceptions. Enzymes from Brevibacterium and Arthrobacter demonstrate only intradiol cleavage activity. The rate and extent of oxidation for this compound, 4-methylcatechol, and pyrogallol vary considerably among these isofunctional dioxygenases from different species. []
Q10: How does the presence of this compound affect the degradation of other catechols?
A: this compound acts as a competitive inhibitor for some catechol 2,3-dioxygenases. For instance, the enzyme from Pseudomonas putida is inhibited by this compound, affecting the degradation of its natural substrate, catechol. []
Q11: Can this compound be produced through biotransformation?
A: Yes, genetically engineered bacteria like Pseudomonas putida MC2 and TODE1 can produce this compound from toluene using the toluene dioxygenase pathway. [, , , ]
Q12: What are the challenges in producing this compound using bacteria, and how can they be addressed?
A: this compound can be toxic to the producing bacteria and is relatively unstable in aqueous solutions. These challenges are tackled using two-phase (aqueous-organic) biotransformation systems. [, , ]
Q13: What are the advantages of using a two-phase biotransformation system for this compound production?
A: Two-phase systems, employing organic solvents like octanol or decanol, offer several advantages: (1) They reduce the toxicity of this compound to the bacteria by partitioning it into the organic phase. (2) They simplify downstream processing. (3) They can enhance the overall yield and productivity of this compound. [, , ]
Q14: How can the efficiency of this compound production be further enhanced in a two-phase system?
A: Optimization strategies include: (1) Selecting an appropriate organic solvent with high this compound partitioning and low biocatalyst toxicity (e.g., n-decanol). (2) Supplementing the media with carbon/energy sources like glycerol. (3) Adding divalent metal cations like Fe2+ as a cofactor for toluene dioxygenase. (4) Implementing a two-step cell preparation protocol. []
Q15: What is the significance of using solid polymers in bioreactors for this compound production?
A: Solid polymers, as a replacement for traditional organic solvents, offer a solvent-free environment and can significantly enhance the biotransformation process. They act as absorbents, removing the toxic this compound from the aqueous phase and releasing it based on cellular demand, thereby increasing yield and productivity. []
Q16: Can the regiospecificity of enzymes be altered to produce specific methylcatechol isomers?
A: Yes, directed evolution and protein engineering techniques, like saturation mutagenesis, can alter the regiospecificity of enzymes like toluene monooxygenase and toluene-o-xylene monooxygenase. By targeting specific amino acid residues near the enzyme's active site, researchers can favor the formation of desired products like this compound, 4-methylcatechol, or other hydroxylated derivatives from substrates like toluene, cresols, or methoxyphenols. [, , ]
Q17: How does the mutation of specific amino acid residues in toluene monooxygenase affect its activity?
A: Mutations at positions I100, G103, and A107 of the α subunit significantly influence regiospecificity and catalytic activity. For instance, the G103A/A107S variant exhibits a sevenfold increase in 3-methoxycatechol production from o-methoxyphenol compared to the wild-type enzyme. Similarly, the I100L variant shows a fourfold increase in 3-methoxycatechol production. These findings demonstrate the significant impact of active site modifications on enzyme performance. []
Q18: How does the α-subunit of toluene-o-xylene monooxygenase impact the enzyme's catalytic properties?
A: Specific amino acid residues in the α-subunit significantly influence the enzyme's regiospecificity and reaction rates. For instance, the M180H mutation promotes the formation of this compound, methylhydroquinone, and 4-methylresorcinol from o-cresol, whereas the wild type produces only this compound. Additionally, the E214G mutation enhances p-nitrophenol oxidation 15-fold. These findings highlight the crucial roles of these positions in substrate binding, product release, and overall catalytic efficiency. [, ]
Q19: What is the molecular formula and weight of this compound?
A19: The molecular formula of this compound is C7H8O2, and its molecular weight is 124.14 g/mol.
Q20: What analytical techniques are used to study this compound?
A: Common methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), UV photometry, and mass spectrometry (MS). Electrochemical methods like cyclic voltammetry are also employed to monitor its biodegradation. [, , , , , ]
Q21: Does this compound have applications beyond bioremediation?
A: Yes, this compound is a valuable precursor in synthesizing various chemicals, including pharmaceuticals, flavors, dyes, and polymers. [, , ]
Q22: How do host plants deal with the toxicity of xenobiotics like this compound?
A: Plants like Vitis vinifera possess UDP-glucose-dependent glycosyltransferases (UGTs) that catalyze the detoxification of xenobiotics. These enzymes facilitate the addition of glucose molecules (O- or N-glucosylation) to compounds like this compound, rendering them less toxic and facilitating their sequestration or removal. []
Q23: Can genetic engineering enhance the tolerance and removal of xenobiotics by plants?
A: Yes, the heterologous expression of UGTs, such as VvUGT72B1 from Vitis vinifera, in organisms like Pichia pastoris and Arabidopsis thaliana enhances their resistance to xenobiotics like this compound. Transgenic Arabidopsis plants overexpressing VvUGT72B1 exhibit increased tolerance and removal efficiency for these compounds, highlighting the potential of genetic engineering in phytoremediation strategies. []
Q24: What is the role of β-cyclodextrin in studying this compound?
A: β-cyclodextrin forms inclusion complexes with this compound, affecting its reactivity and allowing researchers to determine stability constants and study its interactions with other molecules. []
Q25: Are there studies exploring the solvation of this compound at a molecular level?
A: Yes, broadband rotational spectroscopy, combined with computational chemistry, has been used to investigate the solvation of this compound with water molecules. These studies revealed an uncommon "wetting pathway" where water molecules interact directly with the aromatic ring of this compound, providing valuable insights into its solvation behavior and intermolecular interactions. []
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